molecular formula C12H8FN B11907668 1-Fluoronaphthalene-2-acetonitrile

1-Fluoronaphthalene-2-acetonitrile

Cat. No.: B11907668
M. Wt: 185.20 g/mol
InChI Key: QAXZSTOJTUYCPA-UHFFFAOYSA-N
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Description

1-Fluoronaphthalene-2-acetonitrile is an organic compound belonging to the class of fluorinated aromatic hydrocarbons It is a derivative of naphthalene, characterized by the presence of a fluorine atom and an acetonitrile group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoronaphthalene-2-acetonitrile can be synthesized through a multi-step process involving the introduction of a fluorine atom and an acetonitrile group to the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The resulting 1-fluoronaphthalene can then undergo a nucleophilic substitution reaction with acetonitrile to form this compound .

Industrial Production Methods: The industrial production of this compound typically involves the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as diazotization, acid radical displacement, and distillation to obtain high-purity 1-fluoronaphthalene, which is then reacted with acetonitrile .

Chemical Reactions Analysis

Types of Reactions: 1-Fluoronaphthalene-2-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include methylthiolate and other nucleophiles.

    Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions may vary depending on the desired products.

Major Products Formed:

Scientific Research Applications

1-Fluoronaphthalene-2-acetonitrile has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-fluoronaphthalene-2-acetonitrile primarily involves its reactivity in nucleophilic substitution reactions. The presence of the fluorine atom and the acetonitrile group influences the compound’s electronic properties, making it susceptible to nucleophilic attack. The reaction proceeds through a concerted mechanism, forming a single transition state with a lower activation energy barrier compared to a stepwise mechanism .

Comparison with Similar Compounds

Uniqueness: 1-Fluoronaphthalene-2-acetonitrile is unique due to the presence of both a fluorine atom and an acetonitrile group, which imparts distinct electronic and chemical properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.

Properties

Molecular Formula

C12H8FN

Molecular Weight

185.20 g/mol

IUPAC Name

2-(1-fluoronaphthalen-2-yl)acetonitrile

InChI

InChI=1S/C12H8FN/c13-12-10(7-8-14)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2

InChI Key

QAXZSTOJTUYCPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)CC#N

Origin of Product

United States

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